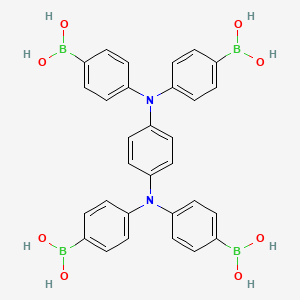
((1,4-Phenylenebis(azanetriyl))tetrakis(benzene-4,1-diyl))tetraboronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
((1,4-Phenylenebis(azanetriyl))tetrakis(benzene-4,1-diyl))tetraboronic acid is a complex organic compound with the molecular formula C34H24N2O8. This compound is known for its unique structure, which includes multiple boronic acid groups attached to a central aromatic core. It is used in various scientific research applications due to its reactivity and functional properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ((1,4-Phenylenebis(azanetriyl))tetrakis(benzene-4,1-diyl))tetraboronic acid typically involves the reaction of 1,4-phenylenediamine with benzene-4,1-diboronic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium, and a base, such as potassium carbonate, in an organic solvent like dimethylformamide (DMF). The reaction mixture is heated to a temperature of around 100°C for several hours to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography to remove any impurities .
Analyse Chemischer Reaktionen
Types of Reactions
((1,4-Phenylenebis(azanetriyl))tetrakis(benzene-4,1-diyl))tetraboronic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.
Reduction: Sodium borohydride; in solvents like ethanol or methanol.
Substitution: Palladium catalysts, bases like potassium carbonate; in solvents such as DMF or toluene.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinones, while reduction can yield amines. Substitution reactions typically result in the formation of biaryl compounds .
Wissenschaftliche Forschungsanwendungen
((1,4-Phenylenebis(azanetriyl))tetrakis(benzene-4,1-diyl))tetraboronic acid is utilized in various scientific research fields:
Chemistry: Used as a reagent in organic synthesis, particularly in cross-coupling reactions like the Suzuki coupling.
Biology: Employed in the development of fluorescent probes for imaging and diagnostic applications.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of advanced materials, including polymers and nanomaterials.
Wirkmechanismus
The mechanism of action of ((1,4-Phenylenebis(azanetriyl))tetrakis(benzene-4,1-diyl))tetraboronic acid involves its ability to form stable complexes with various substrates. The boronic acid groups can interact with diols and other nucleophiles, facilitating the formation of covalent bonds. This property is exploited in various applications, including catalysis and molecular recognition .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4,4’,4’‘,4’‘’-(1,4-Phenylenedinitrilo)tetrabenzoic acid
- (Ethene-1,1,2,2-tetrayltetrakis(benzene-4,1-diyl))tetraboronic acid
Uniqueness
((1,4-Phenylenebis(azanetriyl))tetrakis(benzene-4,1-diyl))tetraboronic acid is unique due to its multiple boronic acid groups, which enhance its reactivity and versatility in various chemical reactions. This makes it particularly valuable in applications requiring strong and stable interactions with other molecules .
Eigenschaften
Molekularformel |
C30H28B4N2O8 |
|---|---|
Molekulargewicht |
587.8 g/mol |
IUPAC-Name |
[4-(4-borono-N-[4-(4-borono-N-(4-boronophenyl)anilino)phenyl]anilino)phenyl]boronic acid |
InChI |
InChI=1S/C30H28B4N2O8/c37-31(38)21-1-9-25(10-2-21)35(26-11-3-22(4-12-26)32(39)40)29-17-19-30(20-18-29)36(27-13-5-23(6-14-27)33(41)42)28-15-7-24(8-16-28)34(43)44/h1-20,37-44H |
InChI-Schlüssel |
PDDHFUIYHHKGBP-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC=C(C=C1)N(C2=CC=C(C=C2)B(O)O)C3=CC=C(C=C3)N(C4=CC=C(C=C4)B(O)O)C5=CC=C(C=C5)B(O)O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


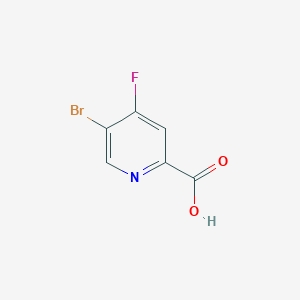
![2-(Tert-butylsulfanyl)spiro[3.3]heptane-2-carboxylic acid](/img/structure/B13330758.png)
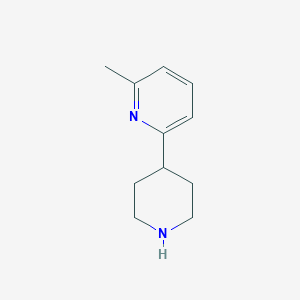
![[1-(2-Ethyl-2-fluorobutyl)piperidin-4-yl]methanol](/img/structure/B13330773.png)
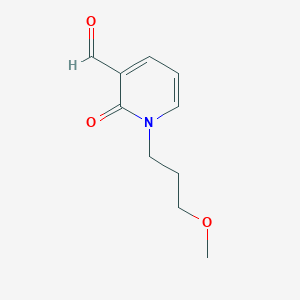
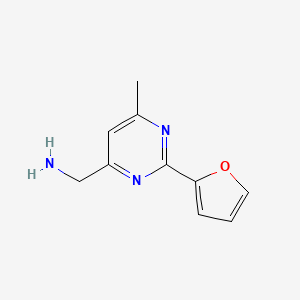
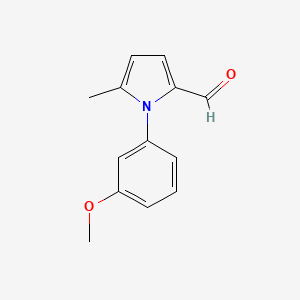
![3-(tert-Butyl) 7-ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3,7-dicarboxylate](/img/structure/B13330796.png)
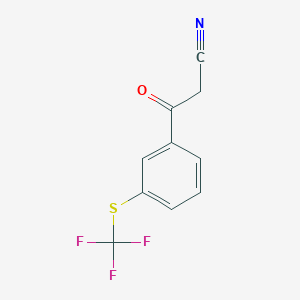
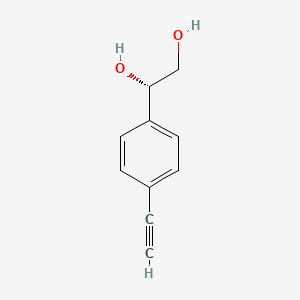


![(R)-5,6-Dichloro-[1,1'-biphenyl]-2,2'-diol](/img/structure/B13330831.png)
![tert-butyl[(1-methyl-1H-pyrrol-2-yl)methyl]amine](/img/structure/B13330836.png)
